2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride
Overview
Description
2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride is an organic compound with a complex structure that includes a quinoline core substituted with a 2,5-dimethylphenyl group and a carbonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 2,5-Dimethylphenyl Group: The 2,5-dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,5-dimethylbenzene and an appropriate alkylating agent.
Formation of the Carbonyl Chloride Group: The carbonyl chloride group can be introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride or oxalyl chloride under anhydrous conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction Reactions: The quinoline core can be subjected to oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or styrene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are used under inert atmosphere conditions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Quinoline N-oxides: Formed from oxidation reactions.
Biaryl and Styrene Derivatives: Formed from coupling reactions.
Scientific Research Applications
2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can bind to and inhibit the activity of specific enzymes involved in disease pathways.
Interacting with DNA: It may intercalate into DNA, disrupting replication and transcription processes.
Modulating Receptors: The compound can interact with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethylphenyl)quinoline-4-carbonyl chloride: Lacks the 3-methyl group, which may affect its reactivity and biological activity.
3-Methylquinoline-4-carbonyl chloride: Lacks the 2,5-dimethylphenyl group, resulting in different chemical properties and applications.
2-(2,5-Dimethylphenyl)-3-methylquinoline: Lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
2-(2,5-Dimethylphenyl)-3-methylquinoline-4-carbonyl chloride is unique due to the presence of both the 2,5-dimethylphenyl group and the carbonyl chloride functional group, which confer distinct reactivity and potential biological activities. This combination of structural features makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-3-methylquinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO/c1-11-8-9-12(2)15(10-11)18-13(3)17(19(20)22)14-6-4-5-7-16(14)21-18/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUJHNAUCCOHKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2C)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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